5-benzyl-2-piperazin-1-ylpyrimidine
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Overview
Description
5-benzyl-2-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group at the 5-position and a piperazine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-piperazin-1-ylpyrimidine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Deprotection and cyclization: Deprotection of the intermediate followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl or pyrimidine positions.
Scientific Research Applications
5-benzyl-2-piperazin-1-ylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-benzyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A closely related compound with similar structural features.
4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another derivative with potential acetylcholinesterase inhibitory activity.
Uniqueness
5-benzyl-2-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a benzyl group and a piperazine ring on the pyrimidine core makes it a versatile scaffold for drug design and development.
Properties
Molecular Formula |
C15H18N4 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-benzyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C15H18N4/c1-2-4-13(5-3-1)10-14-11-17-15(18-12-14)19-8-6-16-7-9-19/h1-5,11-12,16H,6-10H2 |
InChI Key |
MWMUMWHCKAQCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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